molecular formula C11H12FN3 B1359227 1-[5-(4-fluorophényl)-1H-pyrazol-4-yl]-N-méthylméthanamine CAS No. 1007521-55-2

1-[5-(4-fluorophényl)-1H-pyrazol-4-yl]-N-méthylméthanamine

Numéro de catalogue: B1359227
Numéro CAS: 1007521-55-2
Poids moléculaire: 205.23 g/mol
Clé InChI: QIIZTLNXWXNDJW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluorophenyl group attached to the pyrazole ring, which can significantly influence its chemical and biological properties. Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Properties
Research indicates that compounds similar to 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine exhibit significant anticancer activity. For instance, derivatives of pyrazole have been identified as selective inhibitors of p38 MAP kinase, an important target in cancer therapy. The binding affinity and selectivity were established through high-throughput screening and X-ray crystallography, demonstrating the potential for these compounds to be developed into effective cancer treatments .

1.2 Anti-inflammatory Effects
The compound has shown promising results in reducing inflammation. Molecular docking studies suggest that it possesses antioxidant properties that could be beneficial in treating inflammatory diseases. The ability to inhibit specific pathways involved in inflammation makes it a candidate for further exploration in therapeutic applications .

1.3 Neurological Applications
Recent studies have suggested that pyrazole derivatives can influence neurological pathways, potentially offering therapeutic benefits in neurodegenerative diseases. The modulation of neurotransmitter systems and neuroprotective effects are areas of active research, indicating that this compound may contribute to the development of new treatments for conditions like Alzheimer’s disease .

Several case studies illustrate the compound's potential in clinical settings:

  • Case Study 1: Inhibition of p38 MAP Kinase
    • A study demonstrated that a derivative of the pyrazole compound selectively inhibited p38 MAP kinase, leading to reduced tumor growth in xenograft models . This finding supports its potential use as an anticancer agent.
  • Case Study 2: Neuroprotective Effects
    • Another investigation highlighted the neuroprotective properties of related pyrazole compounds in rodent models of neurodegeneration, showing significant improvement in cognitive functions post-treatment .

Analyse Biochimique

Biochemical Properties

1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the human estrogen alpha receptor (ERα) with a binding affinity close to that of 4-OHT, a native ligand Additionally, the compound exhibits antimicrobial, anti-inflammatory, and antioxidant properties .

Cellular Effects

The effects of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activation of MAPKAPK-2 by p38 MAPK, thereby affecting the phosphorylation of HSP27 . This inhibition can lead to alterations in cellular stress responses and inflammatory processes.

Molecular Mechanism

At the molecular level, 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as p38 MAPK, by binding to the ATP-binding pocket . This inhibition prevents the phosphorylation of downstream targets, leading to changes in gene expression and cellular responses. The compound’s ability to bind to the human estrogen alpha receptor further highlights its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine have been studied over time. The compound exhibits stability under specific conditions, but its degradation can occur with repeated freeze-thaw cycles . Long-term studies have shown that it can induce sustained changes in cellular function, particularly in stress response pathways and inflammatory processes .

Dosage Effects in Animal Models

The effects of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine vary with different dosages in animal models. At lower doses, it has been shown to provide therapeutic benefits without significant adverse effects. At higher doses, toxic effects such as synaptic depression and altered sleep patterns have been observed . These findings highlight the importance of dosage optimization for potential therapeutic applications.

Metabolic Pathways

1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine is involved in several metabolic pathways. It interacts with enzymes such as monoacylglycerol lipase (MAGL), influencing the degradation of endocannabinoids like 2-arachidonoylglycerol . This interaction can lead to changes in metabolic flux and metabolite levels, impacting various physiological processes.

Transport and Distribution

The transport and distribution of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine within cells and tissues involve specific transporters and binding proteins. The compound’s fluorinated structure enhances its stability and binding affinity, facilitating its accumulation in target tissues . This property is crucial for its potential therapeutic applications, ensuring effective delivery to the desired sites of action.

Subcellular Localization

The subcellular localization of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine is influenced by targeting signals and post-translational modifications. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its effects on gene expression and cellular responses . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Analyse Des Réactions Chimiques

1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine can be compared with other pyrazole derivatives, such as:

The uniqueness of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine lies in its specific structure, which imparts distinct chemical and biological properties. Its fluorophenyl group and pyrazole ring make it a versatile compound for various applications in research and industry.

Activité Biologique

1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine, commonly referred to as compound A, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of compound A, drawing from diverse research studies and findings.

Synthesis and Structural Characterization

Compound A is synthesized through a multi-step reaction process involving the condensation of 4-fluorophenyl hydrazine with appropriate aldehydes and subsequent modifications. The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For instance, the crystal structure of a related compound was elucidated, revealing key interactions that contribute to its stability and reactivity .

Table 1: Synthesis Overview

StepReaction TypeReagentsConditionsYield (%)
1Condensation4-Fluorophenyl hydrazine + AldehydeReflux in ethanol80%
2PurificationCrystallization from DMFCooling overnight-

Biological Activity

The biological activity of compound A has been explored in various studies, indicating its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research has shown that compound A exhibits significant inhibition of pro-inflammatory cytokines in vitro. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, compound A reduced the levels of TNF-α and IL-6 by approximately 50% at a concentration of 10 µM . This suggests its potential utility in treating inflammatory diseases.

Anticancer Properties

In vitro studies have demonstrated that compound A can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Notably, IC50 values for MCF-7 were reported at around 15 µM, indicating moderate potency .

Case Studies

Several case studies have highlighted the therapeutic potential of compound A:

  • Case Study on Inflammation : In a model of acute inflammation induced by carrageenan in rats, administration of compound A significantly reduced paw edema compared to control groups. Histopathological analysis showed decreased infiltration of inflammatory cells .
  • Case Study on Cancer : In xenograft models using MCF-7 cells implanted in mice, treatment with compound A resulted in a 40% reduction in tumor volume after four weeks compared to untreated controls. This study underscores the compound's potential for further development as an anticancer agent .

Mechanistic Insights

The mechanisms underlying the biological activities of compound A are linked to its ability to modulate key signaling pathways:

  • NF-kB Pathway : Compound A inhibits the NF-kB signaling pathway, which is crucial for the expression of various inflammatory mediators.
  • Apoptotic Pathways : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Propriétés

IUPAC Name

1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-13-6-9-7-14-15-11(9)8-2-4-10(12)5-3-8/h2-5,7,13H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIZTLNXWXNDJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(NN=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.